molecular formula C18H26N2O3S B5589636 (3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

Cat. No. B5589636
M. Wt: 350.5 g/mol
InChI Key: KMYSSSYMOPJHBT-KDOFPFPSSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds, including those with pyran and piperidine rings similar to the core structure of our compound of interest, often involves multi-step reactions. For example, a protocol for synthesizing 3,4-dihydropyridin-2(1H)-ones and 3,4-dihydro-2H-pyrans via four-component reactions showcases the intricate synthetic routes required for such molecules (Sun et al., 2011). Similarly, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine as a key intermediate in the synthesis of Crizotinib highlights the complexity and the necessity of optimizing conditions for successful scale-up (Fussell et al., 2012).

Molecular Structure Analysis

The molecular and crystal structures of related compounds provide insights into the conformational flexibility and the potential for forming extensive hydrogen bonding networks. For instance, the study on the structures of hydroxy derivatives of hydropyridine reveals the influence of intramolecular and intermolecular hydrogen bonds on molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Chemical reactions involving pyridine and piperidine derivatives are often regioselective and can lead to a wide range of products, depending on the reactants and conditions used. For example, the copper-catalyzed Perkin-acyl-Mannich reaction of acetic anhydride with pyridine offers a route to unconventional piperidines, showcasing the versatility of these compounds in synthetic chemistry (Crotti et al., 2011).

properties

IUPAC Name

1-[(3R,4R)-4-hydroxy-3-methyl-4-(oxan-4-yl)piperidin-1-yl]-2-pyridin-4-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3S/c1-14-12-20(17(21)13-24-16-2-7-19-8-3-16)9-6-18(14,22)15-4-10-23-11-5-15/h2-3,7-8,14-15,22H,4-6,9-13H2,1H3/t14-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYSSSYMOPJHBT-KDOFPFPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2CCOCC2)O)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C2CCOCC2)O)C(=O)CSC3=CC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R*,4R*)-3-methyl-1-[(pyridin-4-ylthio)acetyl]-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol

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